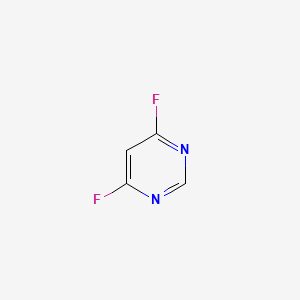

4,6-Difluoropyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4,6-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLDVUCSDZGNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182297 | |

| Record name | Pyrimidine, 4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-62-2 | |

| Record name | 4,6-Difluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2802-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoropyrimidine is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in drug development.

Chemical and Physical Properties

| Property | This compound | 2,4-Difluoropyrimidine (for comparison) | 4,6-Dichloropyrimidine (for comparison) |

| CAS Number | 2802-62-2 | 2802-61-1 | 1193-21-1 |

| Molecular Formula | C₄H₂F₂N₂ | C₄H₂F₂N₂ | C₄H₂Cl₂N₂ |

| Molecular Weight | 116.07 g/mol | 116.07 g/mol | 148.98 g/mol |

| Appearance | Not definitively specified (may be solid or liquid) | Liquid | Solid[1] |

| Melting Point | Data not available | Not applicable | 65-67 °C[1] |

| Boiling Point | Data not available | 118-120 °C | 176 °C[1] |

| Density | Data not available | 1.359 g/mL at 25 °C | 1.734 g/cm³ |

| Solubility | Data not available | Data not available | Soluble in 95% ethanol (50 mg/mL)[1] |

Synthesis of this compound

A common and logical synthetic route to this compound involves a two-step process starting from the readily available 4,6-dihydroxypyrimidine. The first step is a chlorination reaction to produce the key intermediate, 4,6-dichloropyrimidine, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.

Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

This protocol is based on established methods for the chlorination of dihydroxypyrimidines.[2][3]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other suitable tertiary amine)

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.

-

Add N,N-dimethylaniline (2.0 eq) to the suspension.

-

Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine. The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound from 4,6-Dichloropyrimidine

This protocol is adapted from a similar fluorination reaction of a dichloropyrimidine derivative.[4]

Materials:

-

4,6-Dichloropyrimidine

-

Anhydrous potassium fluoride (KF)

-

Sulfolane

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sulfolane and anhydrous potassium fluoride (2.5 eq).

-

Heat the mixture to 200 °C under an inert atmosphere and stir for 1 hour to ensure the potassium fluoride is dry and well-dispersed.

-

Cool the mixture to 80 °C and add 4,6-dichloropyrimidine (1.0 eq).

-

Heat the reaction mixture to 160 °C and stir for 3-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

Upon completion of the reaction, cool the mixture. The product, this compound, can be isolated by vacuum distillation from the reaction mixture.

-

Further purification can be achieved by redistillation.

Applications in Drug Discovery and Development

The 4,6-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry. The high reactivity of the chlorine atoms in 4,6-dichloropyrimidine makes it a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1][5] this compound, with its fluorine substituents, offers an alternative reactive handle and introduces the beneficial properties of fluorine into the target molecules.

The electron-withdrawing nature of the fluorine atoms in this compound activates the pyrimidine ring for nucleophilic attack, making it a valuable building block for the synthesis of more complex molecules. It can be used to synthesize a variety of derivatives with potential therapeutic applications. For instance, the pyrimidine core is central to the structure of many kinase inhibitors.[6] The development of a series of p38α mitogen-activated protein kinase inhibitors included a 6-(2,4-difluorophenoxy)-pyrido[2,3-d]pyrimidin-7-one scaffold, highlighting the utility of fluorinated pyrimidine moieties in this class of drugs.[7]

General workflow for the use of this compound in synthesis.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. Its synthesis from readily available starting materials, though requiring careful control of reaction conditions, is achievable through established chemical transformations. The incorporation of the this compound moiety into novel molecular scaffolds holds promise for the development of new therapeutic agents with improved pharmacological profiles. Further research into the physical properties and reactivity of this compound will undoubtedly expand its utility in various fields of chemical research.

References

- 1. 4,6-Dichloropyrimidine 97 1193-21-1 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4,6-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the pyrimidine ring can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its core physical properties is therefore essential for its application in the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known physical and spectral properties of this compound, alongside standardized experimental protocols for their determination.

Core Physical Properties

Quantitative data for the physical properties of this compound are summarized below. It is important to note that there are conflicting reports in commercial supplier literature regarding its physical state at room temperature, with some describing it as a liquid and others as a solid or liquid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂F₂N₂ | [1] |

| Molecular Weight | 116.07 g/mol | [1] |

| Boiling Point | 125 °C | [2] |

| Density | 1.376 g/cm³ | [2] |

| Flash Point | 29 °C | [2] |

| Physical State | Colorless to pale yellow liquid or solid | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, the following sections outline the expected spectral characteristics and provide general protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds and is expected to show a single resonance for the two equivalent fluorine atoms at the 4 and 6 positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include C-H stretching, C=N stretching, C-F stretching, and ring vibrations.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of this compound.

Determination of Melting Point (for solid samples)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary method.[3][4][5][6]

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (if solid)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Firmly pack the dry sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample.

Determination of Boiling Point

This protocol outlines the micro-boiling point determination using a Thiele tube, suitable for small sample volumes.[7][8][9][10][11]

Materials:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a stand and fill it with heating oil until the side arm is about two-thirds full.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame, allowing for even heat distribution by convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Solubility Determination

This qualitative protocol determines the solubility of this compound in various solvents.

Materials:

-

Small test tubes

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Vortex mixer (optional)

Procedure:

-

Add approximately 10-20 mg of the solid sample (or 1-2 drops of a liquid sample) to a small, clean, dry test tube.

-

Add the chosen solvent dropwise, shaking or vortexing after each addition, up to a total volume of about 1 mL.

-

Observe whether the sample dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3% (30 mg in 1 mL).

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

-

Test a range of solvents from polar to non-polar to establish a solubility profile.

NMR Sample Preparation

This protocol describes the preparation of a sample for ¹H, ¹³C, and ¹⁹F NMR analysis.[12][13][14][15][16]

Materials:

-

NMR tube (5 mm)

-

NMR tube cap

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of this compound

-

Pasteur pipette and bulb

-

Small vial

-

Cotton wool

Procedure:

-

Weigh an appropriate amount of the sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) into a small, clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

To remove any particulate matter, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into the NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely and label it appropriately.

-

The sample is now ready for NMR analysis.

IR Sample Preparation (for solid samples using the KBr pellet method)

This protocol details the preparation of a potassium bromide (KBr) pellet for IR analysis of a solid sample.[17][18][19][20]

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr), IR grade, dry

-

Sample of this compound (if solid)

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure:

-

Ensure all equipment is clean and dry, as KBr is hygroscopic.

-

Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.

-

Add a very small amount of the solid sample (approximately 1-2 mg). The optimal ratio is about 1:100 of sample to KBr.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into the collar of the pellet press.

-

Assemble the press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

Mandatory Visualization

Experimental Workflow for Synthesis of this compound

The following diagram illustrates a potential synthetic workflow for this compound, starting from a commercially available precursor. This represents a logical relationship between the key steps of the synthesis.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. CAS 2802-62-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 2802-62-2 [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. quora.com [quora.com]

- 8. phillysim.org [phillysim.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chemconnections.org [chemconnections.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organomation.com [organomation.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. jascoinc.com [jascoinc.com]

Solubility of 4,6-Difluoropyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 4,6-difluoropyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on chemical principles, a comprehensive experimental protocol for accurate solubility determination, and an exploration of the factors influencing its solubility.

Introduction to this compound

This compound is a pyrimidine ring substituted with two fluorine atoms at positions 4 and 6. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the pyrimidine core, making it a valuable building block in the synthesis of various functional molecules, including pharmaceuticals and agrochemicals. Understanding its solubility in organic solvents is critical for reaction optimization, purification, formulation, and biological screening.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₄H₂F₂N₂ |

| Molecular Weight | 116.07 g/mol |

| Appearance | (Expected) White to off-white crystalline solid |

| Boiling Point | 118-120 °C[1] |

| Density | 1.359 g/mL at 25 °C[1] |

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | Soluble to Very Soluble | The high polarity of these solvents can effectively solvate the polar pyrimidine ring. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, but the absence of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | These solvents have moderate polarity and can interact favorably with the solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The polarity of these solvents is suitable for dissolving many organic compounds. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar nature of these solvents is less favorable for solvating the polar this compound molecule. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |

Note: This table is based on general chemical principles. Experimental verification is essential for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The gravimetric shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the sublimation of the solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried residue on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation:

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[2]

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good match between the polarity of the solute and the solvent will lead to higher solubility.[2][3]

-

Crystal Lattice Energy: The energy of the crystal lattice of solid this compound must be overcome by the solvation energy for dissolution to occur. A more stable crystal structure will generally result in lower solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound is not extensively published, its molecular structure suggests good solubility in polar aprotic and moderate solubility in polar protic and ethereal organic solvents. For drug development, process chemistry, and other research applications requiring precise solubility values, it is imperative to perform experimental determination. The detailed gravimetric shake-flask protocol provided in this guide offers a reliable method for obtaining accurate and reproducible solubility data.

References

Spectroscopic Profile of 4,6-Difluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoropyrimidine is a heterocyclic organic compound of interest in medicinal chemistry and materials science due to the influence of its fluorine substituents on the electronic properties of the pyrimidine ring. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules. This technical guide details the theoretical underpinnings and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Expected Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These are predicted values based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Singlet (s) | - |

| H-5 | 6.8 - 7.1 | Triplet (t) | JH-F ≈ 2-4 Hz |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 150 - 155 | Doublet (d) | ³JC-F ≈ 5-10 Hz |

| C-4, C-6 | 165 - 170 | Doublet of Doublets (dd) | ¹JC-F ≈ 250-300 Hz, ³JC-C-F ≈ 15-20 Hz |

| C-5 | 100 - 105 | Triplet (t) | ²JC-F ≈ 20-25 Hz |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-4, F-6 | -80 to -100 | Singlet (s) or broad singlet | - |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary.[1] The choice of solvent is critical to ensure the sample dissolves and to avoid solvent signals overlapping with analyte signals.

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0 ppm.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition :

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR , proton decoupling is typically employed to simplify the spectrum to singlets for each carbon, which also provides a nuclear Overhauser effect (NOE) enhancement of the signal.

-

For ¹⁹F NMR , a dedicated probe or a broadband probe tuned to the ¹⁹F frequency is required. Chemical shifts are typically referenced to an external standard like CFCl₃.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and integration are then performed.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Expected Spectral Data

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-F and C=N bonds, as well as aromatic C-H and ring vibrations.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium - Strong | C=C and C=N Ring Stretching |

| 1300 - 1100 | Strong | C-F Stretch |

| 900 - 650 | Medium - Strong | Aromatic C-H Bending (out-of-plane) |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.

-

Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder in a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer. A background spectrum of the empty sample compartment is typically run first. The sample spectrum is then recorded.

-

Data Analysis : The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Expected Spectral Data

The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the stable aromatic ring and the presence of fluorine atoms.

Table 5: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 116 | [C₄H₂F₂N₂]⁺ (Molecular Ion) |

| 89 | [M - HCN]⁺ |

| 69 | [M - F - HCN]⁺ or [C₃HF₂]⁺ |

| 52 | [C₃H₂N]⁺ |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds like this compound.

-

Sample Introduction : The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[2]

-

Fragmentation : The high internal energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection : An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides a robust framework for its spectroscopic characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers undertaking the synthesis and analysis of this and related fluorinated pyrimidines. The provided workflows and diagrams illustrate the logical steps involved in acquiring and interpreting the necessary spectral data for comprehensive structural elucidation.

References

A Comprehensive Technical Guide to the Synthesis of 4,6-Difluoropyrimidine from Malononitrile Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multi-step synthesis of 4,6-difluoropyrimidine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with precursors derived from malononitrile and proceeds through key intermediates, namely 4,6-dihydroxypyrimidine and 4,6-dichloropyrimidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic workflow and reaction mechanisms.

Overall Synthetic Pathway

The synthesis of this compound from malononitrile-derived precursors is typically achieved through a three-step process. While a direct conversion from malononitrile is not well-documented, malononitrile serves as a readily available starting material for the synthesis of malonic acid esters, such as diethyl malonate, which are key precursors for the pyrimidine core. The overall transformation is depicted below.

Electrophilic Substitution on 4,6-Difluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution on the 4,6-difluoropyrimidine core, a topic of significant interest in medicinal chemistry and drug development. Due to the high electron deficiency of the pyrimidine ring, further exacerbated by the presence of two strongly electron-withdrawing fluorine atoms, electrophilic substitution on this scaffold is notably challenging. This document synthesizes the available theoretical knowledge and extrapolates from data on related pyrimidine systems to predict the reactivity and regioselectivity of this compound towards various electrophiles. While direct experimental data for electrophilic substitution on this compound is scarce in the public domain, this guide offers a robust theoretical framework, outlines potential synthetic strategies, and provides detailed hypothetical protocols to inform future research in this area.

Introduction: The Challenge of Electrophilic Substitution on an Electron-Deficient Core

The pyrimidine ring is a foundational structural motif in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. Chemical modification of the pyrimidine core is a cornerstone of drug discovery, enabling the fine-tuning of a compound's physicochemical properties and biological activity. Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. However, the pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene.

The introduction of two fluorine atoms at the 4- and 6-positions, as in this compound, profoundly influences the ring's reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), further depleting the electron density of the pyrimidine ring. This substantial deactivation makes classical electrophilic substitution reactions on this compound exceptionally difficult to achieve.

Despite these challenges, the functionalization of the this compound scaffold is highly desirable for the synthesis of novel pharmaceutical candidates. This guide aims to provide a theoretical and practical framework for approaching electrophilic substitution on this challenging substrate.

Theoretical Framework: Reactivity and Regioselectivity

The reactivity of the this compound ring towards electrophiles is governed by the interplay of the inductive and resonance effects of the fluorine substituents and the inherent electronic properties of the pyrimidine nucleus.

Electronic Effects and Predicted Regioselectivity

The pyrimidine ring itself is a π-deficient system. The positions C-2, C-4, and C-6 are the most electron-deficient, while the C-5 position is comparatively more electron-rich and is the typical site for electrophilic attack on activated pyrimidines.[1]

In this compound, the strong inductive effect of the fluorine atoms significantly deactivates all ring positions towards electrophilic attack. However, fluorine can also exert a weak, electron-donating resonance effect (+R) by donating a lone pair of electrons into the ring. This resonance effect primarily increases electron density at the positions ortho and para to the substituent.

Considering the positions relative to the two fluorine atoms:

-

C-2: Ortho to both fluorine atoms. It experiences a strong deactivating inductive effect.

-

C-5: Meta to both fluorine atoms. While still deactivated by induction, it is the least deactivated position and is predicted to be the most likely site for electrophilic substitution.

Therefore, any successful electrophilic substitution on this compound is expected to occur at the C-5 position .

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton to restore aromaticity.

Caption: General mechanism of electrophilic substitution on this compound.

Potential Electrophilic Substitution Reactions on this compound

Given the highly deactivated nature of the this compound ring, forcing reaction conditions and the use of potent electrophiles would likely be necessary. The following sections outline hypothetical protocols for key electrophilic substitution reactions. It is crucial to note that these are predictive and would require experimental validation.

Halogenation

Halogenation, particularly bromination and chlorination, is a common electrophilic aromatic substitution. For highly deactivated systems, a strong Lewis acid catalyst is typically required to polarize the halogen molecule and generate a more potent electrophile.

Table 1: Hypothetical Conditions for Halogenation of this compound

| Reaction | Electrophile/Reagent | Catalyst | Solvent | Temperature (°C) | Predicted Product |

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Dibromoethane | 80-100 | 5-Bromo-4,6-difluoropyrimidine |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Dichloroethane | 80-100 | 5-Chloro-4,6-difluoropyrimidine |

| Iodination | I₂ | HNO₃/H₂SO₄ | Acetic Acid | 80-100 | 5-Iodo-4,6-difluoropyrimidine |

-

To a stirred solution of this compound (1.0 mmol) in anhydrous dibromoethane (5 mL) under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) bromide (1.2 mmol).

-

Heat the mixture to 90 °C.

-

Slowly add a solution of bromine (1.1 mmol) in dibromoethane (2 mL) dropwise over 30 minutes.

-

Maintain the reaction mixture at 90 °C and monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nitration

Nitration requires a strong electrophile, the nitronium ion (NO₂⁺), which is typically generated from a mixture of concentrated nitric acid and sulfuric acid.

Table 2: Hypothetical Conditions for Nitration of this compound

| Reagent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Predicted Product |

| Conc. HNO₃ | Conc. H₂SO₄ | None | 25-50 | 4,6-Difluoro-5-nitropyrimidine |

| HNO₃ | Trifluoroacetic Anhydride | Dichloromethane | 0-25 | 4,6-Difluoro-5-nitropyrimidine |

-

To a flask containing concentrated sulfuric acid (2 mL), cooled to 0 °C in an ice bath, slowly add this compound (1.0 mmol) with stirring.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the pyrimidine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by LC-MS.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.[2][3] The pyrimidine ring itself is often too deactivated for these reactions, and the presence of two fluorine atoms further inhibits this transformation. The Lewis acid catalyst can also coordinate with the nitrogen atoms of the pyrimidine ring, leading to further deactivation and potential side reactions. Therefore, direct Friedel-Crafts acylation or alkylation of this compound is considered highly unlikely to succeed under standard conditions. Alternative synthetic routes would be required to introduce alkyl or acyl groups at the C-5 position.

Caption: Feasibility of electrophilic substitutions on this compound.

Summary and Outlook

The electrophilic substitution of this compound presents a formidable challenge to synthetic chemists due to the profound deactivating effect of the two fluorine atoms on the already electron-deficient pyrimidine ring. Theoretical considerations strongly suggest that if such a reaction were to occur, it would be highly regioselective for the C-5 position.

While direct experimental evidence is lacking in the literature, this guide provides a theoretical foundation and hypothetical protocols for key electrophilic substitutions, including halogenation and nitration. These reactions would likely require harsh conditions and potent electrophilic reagents. In contrast, Friedel-Crafts reactions are predicted to be unsuccessful.

For researchers and drug development professionals, the information presented herein should serve as a starting point for exploring the functionalization of the this compound core. Future work should focus on the experimental validation of these predictions and the development of novel, milder methods for the C-5 substitution of this important heterocyclic scaffold. The successful development of such methods would provide access to a new chemical space for the design of innovative therapeutic agents.

References

4,6-Difluoropyrimidine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability, storage, and handling of 4,6-Difluoropyrimidine (CAS No. 35201-74-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the chemical stability of this compound is critical for ensuring its purity, efficacy in downstream applications, and safety in the laboratory.

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two fluorine atoms.[1] These electronegative fluorine atoms significantly influence the molecule's reactivity and stability.[1] The compound typically appears as a colorless to pale yellow solid or liquid.[1][2]

| Property | Data |

| CAS Number | 35201-74-6 |

| Molecular Formula | C₄H₂F₂N₂ |

| Molecular Weight | 116.07 g/mol |

| Appearance | Solid or Liquid[1][2] |

Stability and Reactivity Profile

Under recommended storage conditions, this compound is considered chemically stable.[3] However, its structure suggests potential reactivity under specific environmental conditions.

Hydrolytic Stability: The pyrimidine ring with two fluorine substituents is susceptible to hydrolysis. The presence of moisture can lead to the displacement of the fluorine atoms, resulting in degradation products. Synthesis protocols for related fluorinated pyrimidines often emphasize the need for anhydrous (dry) conditions to prevent unwanted side reactions, such as hydrolysis.[4]

Incompatible Materials: While specific incompatibility data for this compound is limited, data from analogous dihalopyrimidines suggest avoiding contact with:

-

Strong oxidizing agents

-

Strong acids

Hazardous Decomposition: Combustion or thermal decomposition may produce hazardous substances, including hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon monoxide (CO).

The diagram below illustrates the key factors that can compromise the stability of this compound.

Recommended Storage and Handling Conditions

Proper storage is essential to maintain the integrity and purity of this compound. The consensus from supplier safety data sheets recommends a multi-faceted approach to prevent degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2][3][5] | To slow down potential degradation kinetics. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[2][5] | To displace atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Environment | Keep in a dry, well-ventilated area[3] | To minimize exposure to ambient moisture. |

| Container | Keep container tightly closed. | To prevent ingress of moisture and other atmospheric contaminants. |

| Personal Handling | Handle in accordance with good industrial hygiene and safety practice.[3] | Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[3] |

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating analytical methods for this compound are not publicly available, a general workflow for assessing the stability of a chemical intermediate can be established. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time using chromatographic techniques.

General Stability Testing Workflow:

-

Reference Standard: Characterize a high-purity batch of this compound to serve as a time-zero reference standard (T=0). Analysis should include techniques like HPLC/UPLC for purity, GC-MS for impurity identification, and Karl Fischer titration for water content.

-

Stress Conditions: Aliquot the material into sealed vials and expose them to a matrix of accelerated stability conditions, such as:

-

Elevated temperature (e.g., 40°C, 60°C)

-

High humidity (e.g., 75% RH)

-

Exposure to light (photostability testing)

-

Solution stability in relevant process solvents

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), pull samples from each stress condition.

-

Analytical Evaluation: Analyze the stressed samples against the T=0 reference standard using a stability-indicating method (typically HPLC with UV detection). The method should be capable of separating the intact this compound from any potential degradants.

-

Data Interpretation: Quantify the remaining percentage of this compound and measure the growth of any impurity peaks. This data can be used to determine degradation rates and estimate shelf-life under defined storage conditions.

The diagram below outlines a typical workflow for a chemical stability study.

References

An In-depth Technical Guide to 4,6-Difluoropyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-difluoropyrimidine, a key fluorinated heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its discovery and historical synthesis, outlines its physicochemical properties, provides detailed experimental protocols for its preparation, and discusses its role as a versatile building block in the synthesis of a wide range of biologically active molecules. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into the pyrimidine ring can significantly modulate the molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This compound, a member of this important class of compounds, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2][3] Its unique reactivity, stemming from the two fluorine substituents, makes it a valuable synthon for the construction of complex molecular architectures.[4]

Discovery and History

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₂F₂N₂ | [5] |

| Molecular Weight | 116.07 g/mol | [5] |

| CAS Number | 2802-62-2 | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | Not explicitly found in search results. | |

| Melting Point | Not explicitly found in search results. | |

| Density | Not explicitly found in search results. | |

| Solubility | Not explicitly found in search results. | |

| pKa | Not explicitly found in search results. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4,6-dihydroxypyrimidine. The first step involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine, which is then subjected to a fluorination reaction.

Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

The chlorination of 4,6-dihydroxypyrimidine is a well-established reaction, commonly employing phosphorus oxychloride (POCl₃) as the chlorinating agent.

Experimental Protocol:

-

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

1,2-Dichloroethane (solvent)

-

Ice water

-

Brine solution

-

-

Procedure:

-

In a reaction flask, dissolve 4,6-dihydroxypyrimidine (1 mol) in 1,2-dichloroethane (300 mL).[5]

-

Slowly add phosphorus oxychloride (2.2 mol) to the mixture.[5]

-

Under stirring, add triethylamine (2 mol) to the reaction mixture, ensuring the temperature does not exceed 50°C.[5]

-

After the addition is complete, heat the reaction mixture to 85°C and maintain for 3 hours.[5]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.[5]

-

Cool the reaction mixture to room temperature and slowly pour it into ice water with stirring.[5]

-

Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.[5]

-

The crude product can be purified by distillation or recrystallization.[6]

-

Synthesis of this compound from 4,6-Dichloropyrimidine

The final step involves a halogen exchange reaction where the chlorine atoms of 4,6-dichloropyrimidine are replaced by fluorine atoms using a suitable fluorinating agent, such as potassium fluoride (KF).

Experimental Protocol:

-

Materials:

-

4,6-Dichloropyrimidine

-

Anhydrous potassium fluoride (KF)

-

Sulfolane (solvent)

-

-

Procedure:

-

In a reaction flask, add sulfolane (400 mL) and anhydrous potassium fluoride (2.5 mol).[5]

-

Heat the mixture to 200°C and stir for 1 hour to ensure the potassium fluoride is dry and well-dispersed.[5]

-

Cool the mixture to 80°C and add 4,6-dichloropyrimidine (1 mol).[5]

-

Heat the reaction mixture to 160°C and stir for 3 hours.[5]

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) until the starting material is consumed.[5]

-

After the reaction is complete, the product, this compound, can be isolated by vacuum distillation.[5]

-

Synthetic Pathway and Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for this compound and a general workflow for its application in drug discovery.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to the reactivity of its fluorine atoms, which can be selectively displaced by various nucleophiles.[4] This allows for the introduction of diverse functional groups at the 4- and 6-positions of the pyrimidine ring, enabling the synthesis of large libraries of compounds for biological screening.

Derivatives of this compound have shown promise in various therapeutic areas, including as antiviral and anticancer agents.[2] The pyrimidine core is a common feature in many kinase inhibitors, and the difluoro substitution can enhance the binding affinity and selectivity of these molecules.[7] The ability to readily modify the this compound scaffold makes it an attractive starting point for the development of novel drug candidates.

Conclusion

This compound is a key heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is well-established, and its reactivity allows for the facile generation of diverse molecular structures. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in drug discovery and development is expected to increase. This guide provides a foundational understanding of this important molecule to aid researchers in their scientific endeavors.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]

- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4,6-difluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the facile and often selective displacement of its fluorine atoms. The high electronegativity of fluorine activates the pyrimidine ring towards nucleophilic attack, making it a valuable scaffold for the synthesis of diverse compound libraries.

This document outlines detailed experimental protocols for the substitution of the fluorine atoms with amine, thiol, and alcohol nucleophiles. Quantitative data from cited literature is summarized for easy comparison, and reaction pathways and workflows are visualized to aid in experimental design.

General Principles of Nucleophilic Aromatic Substitution on this compound

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms at the 4- or 6-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

The high reactivity of the C-F bond in SNAr reactions often allows for milder reaction conditions compared to chloro- or bromo-substituted pyrimidines. This enhanced reactivity also enables the selective mono-substitution of one fluorine atom, followed by the substitution of the second with a different nucleophile, allowing for the synthesis of unsymmetrically substituted pyrimidines.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Protocols for Nucleophilic Substitution with Amines

The reaction of this compound with amine nucleophiles is a widely used method for the synthesis of aminopyrimidines, which are prevalent in many biologically active molecules. The reactions can often be performed under mild conditions, and by controlling the stoichiometry of the reactants, selective mono-amination can be achieved.

Experimental Protocol: Mono-amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines (Adaptable for this compound)

This protocol is based on the mono-amination of 4,6-dichloropyrimidine and can be adapted for this compound, likely with milder conditions due to the higher reactivity of the fluoride leaving group.[1]

Materials:

-

This compound (1.0 eq.)

-

Adamantane-containing amine (or other primary/secondary amine) (1.0-1.2 eq.)

-

Potassium carbonate (K₂CO₃) (4.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Stir the reaction mixture at an elevated temperature (e.g., starting from room temperature and gradually increasing to 80-140 °C, monitoring the reaction progress). For this compound, lower temperatures are likely sufficient.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amination of 4,6-Dichloropyrimidines:

| Amine Nucleophile | Product | Yield (%) | Reference |

| 1-(Adamantan-1-yl)methanamine | N-((Adamantan-1-yl)methyl)-6-chloropyrimidin-4-amine | ~100 | [1] |

| (Adamantan-1-yl)methanamine | 6-Chloro-N-(1-(adamantan-1-yl)ethyl)pyrimidin-4-amine | 65 | [1] |

| 2-(Adamantan-1-yl)ethan-1-amine | N-(2-(Adamantan-1-yl)ethyl)-6-chloropyrimidin-4-amine | 76 | [1] |

Note: These yields are for reactions with 4,6-dichloropyrimidine and serve as a reference. Reactions with this compound are expected to have similar or higher efficiencies under optimized conditions.

Caption: Experimental workflow for the amination of this compound.

Protocols for Nucleophilic Substitution with Thiols

The introduction of a sulfur-based nucleophile onto the pyrimidine ring provides access to thioethers, which are valuable intermediates for further functionalization, for example, through oxidation to sulfoxides or sulfones, or by acting as leaving groups themselves.

Experimental Protocol: General Thiolation of this compound

This generalized protocol is based on standard SNAr conditions for the reaction of halo-heterocycles with thiols.

Materials:

-

This compound (1.0 eq.)

-

Thiol (e.g., alkyl or aryl thiol) (1.0-1.2 eq.)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA)) (1.2-1.5 eq.)

-

Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.

-

If using a base like NaH, add it portion-wise to the solution of the thiol at 0 °C to form the thiolate.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Thiolation Reactions:

| Substrate | Nucleophile | Base | Solvent | Temperature | Yield (%) |

| 2,4-Dichloropyrimidine | Thiophenol | K₂CO₃ | DMF | Room Temp. | High |

| 4-Chloropyrrolopyrimidine | Benzylthiol | K₂CO₃ | Acetonitrile | Reflux | Good |

Protocols for Nucleophilic Substitution with Alcohols

Alkoxylation of this compound is a key step in the synthesis of many pharmaceutical intermediates. The reaction typically requires the use of a strong base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Experimental Protocol: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

This protocol is adapted from a patent describing the synthesis of 2-ethoxy-4,6-difluoropyrimidine from its dichloro-analogue, which can be modified for the direct alkoxylation of a related difluoropyrimidine.

Materials:

-

This compound (1.0 eq.)

-

Sodium ethoxide (NaOEt) (1.1-1.5 eq.) or Sodium metal and anhydrous ethanol

-

Anhydrous solvent (e.g., ethanol, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup

Procedure:

-

If preparing sodium ethoxide in situ, dissolve sodium metal in anhydrous ethanol under an inert atmosphere in a dry round-bottom flask.

-

To the solution of sodium ethoxide, add this compound.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data for Alkoxylation of a Dichloropyrimidine Analog:

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2-Ethoxy-4,6-dichloropyrimidine | Potassium Fluoride | 2-Ethoxy-4,6-difluoropyrimidine | 82.7 | [2] |

This example illustrates the fluorination of a dichloropyrimidine to the corresponding difluoropyrimidine. The reverse reaction, alkoxylation of a difluoropyrimidine, is expected to proceed readily.

Caption: Experimental workflow for the alkoxylation of this compound.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform nucleophilic substitution reactions on this compound. The high reactivity of this substrate allows for a broad range of transformations with various nucleophiles, making it a valuable tool in the synthesis of novel compounds for drug discovery and materials science. It is important to note that the provided protocols, especially those adapted from related chloro-pyrimidines, may require optimization of reaction conditions such as temperature, reaction time, and choice of base and solvent to achieve optimal yields and selectivity.

References

Application Notes and Protocols: 4,6-Difluoropyrimidine Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the central core of numerous therapeutic agents. The functionalization of the pyrimidine ring is a key strategy in drug discovery, and the reaction of 4,6-difluoropyrimidine with primary amines represents a powerful and versatile method for generating diverse libraries of substituted pyrimidines. This nucleophilic aromatic substitution (SNAr) reaction allows for the controlled introduction of various amine-containing moieties at the C4 and C6 positions, enabling the fine-tuning of physicochemical and pharmacological properties of candidate molecules. These derivatives have shown significant potential as kinase inhibitors, anticancer agents, and antivirals. This document provides a detailed overview of the reaction mechanism, experimental protocols, and factors influencing the reaction outcome, intended to guide researchers in the efficient synthesis and application of 4,6-disubstituted pyrimidines.

Reaction Mechanism

The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the high electronegativity of the fluorine substituents, renders the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.

The mechanism can be described in two main steps:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms (C4 or C6) bearing a fluorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyrimidine ring.

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the fluoride ion, which is an excellent leaving group. A base is typically employed in the reaction to neutralize the protonated amine that is formed, driving the reaction to completion.

Due to the symmetry of this compound, the initial attack can occur at either the C4 or C6 position with equal probability, leading to a mono-substituted product. Subsequent reaction with another amine molecule can lead to the di-substituted product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of dihalopyrimidines with primary amines. While many examples utilize the more common 4,6-dichloropyrimidine, the principles are directly applicable to the more reactive this compound. Fluorine's superior nature as a leaving group in SNAr reactions often allows for milder reaction conditions.

| Amine Nucleophile | Pyrimidine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Adamantane-containing amine | 4,6-Dichloropyrimidine | K₂CO₃ | DMF | 140 | - | 60-99 | [1] |

| 2-(4-aminophenyl)ethanol | 1-(6-chloropyrimidin-4-yl)-1H-benzo[d]imidazole | - | BuOH/DMA (1:1) | 75 | 24 | - | [2] |

| Benzimidazole | N-(4-(2-hydroxyethyl)phenyl)-6-chloropyrimidin-4-amine | NaH | DMF | 100 | 7 | - | [2] |

| Various amines | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Et₃N | EtOH | Reflux | 3 | Moderate | [3] |

| Amino-hexanoyl benzoxazine | 2,6-Dichloropyrimidine | Et₃N | n-BuOH | Reflux | 8 | 68 | [4] |

| Amino-hexanoyl benzoxazine | 2-Amino-6-chloropyrimidine | Et₃N | n-BuOH | Reflux | 8 | 29-50 | [4] |

Experimental Protocols

General Protocol for Mono-amination of this compound

This protocol describes a general procedure for the selective mono-substitution of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (1.0 - 1.2 equivalents)

-

Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Isopropanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., water, brine, ethyl acetate, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve the primary amine (1.0 - 1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the amine solution to the cooled solution of this compound.

-

Add the non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted product.

General Protocol for Di-amination of this compound

This protocol is for the synthesis of symmetrically di-substituted pyrimidines.

Materials:

-

This compound

-

Primary amine (2.2 - 2.5 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 - 4.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Round-bottom flask or sealed reaction vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

To a reaction vial or round-bottom flask, add this compound (1.0 equivalent), the primary amine (2.2 - 2.5 equivalents), and the base (e.g., K₂CO₃, 3.0-4.0 equivalents).

-

Add the anhydrous polar aprotic solvent (e.g., DMF).

-

Seal the vessel and heat the reaction mixture to a temperature ranging from 80 °C to 140 °C.

-

Stir the reaction vigorously for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or flash column chromatography to yield the di-substituted product.

Factors Influencing Reaction Outcome

Several factors can be modulated to control the selectivity and efficiency of the reaction between this compound and primary amines.

-

Stoichiometry: The molar ratio of the amine nucleophile to the pyrimidine substrate is the primary determinant for achieving mono- versus di-substitution. Using approximately one equivalent of the amine favors the formation of the mono-substituted product. Conversely, an excess of the amine (greater than two equivalents) will drive the reaction towards the di-substituted product.

-

Temperature: Higher reaction temperatures generally increase the reaction rate. For the synthesis of di-substituted pyrimidines, elevated temperatures are often necessary to overcome the deactivating effect of the first amino group.[5]

-